molecular formula C24H27N3O5 B2916554 3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione CAS No. 2034365-98-3

3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2916554
CAS No.: 2034365-98-3
M. Wt: 437.496
InChI Key: QAFRWSGOXFHPEO-UHFFFAOYSA-N
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Description

3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is an organic compound with diverse applications, ranging from pharmaceuticals to industrial chemistry. The presence of various functional groups such as the benzyloxy, methoxy, and imidazolidine-2,4-dione structures contribute to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione generally involves the following steps:

  • Formation of the benzyloxy intermediate: : Benzyloxy and 4-methoxyphenyl can be reacted under specific conditions to form the desired intermediate.

  • Propanoylation: : This intermediate undergoes propanoylation to introduce the propanoyl group.

  • Pyrrolidin-3-yl formation: : The resulting product is further reacted to form the pyrrolidin-3-yl structure.

  • Imidazolidine-2,4-dione synthesis: : The final step involves the cyclization reaction to form the imidazolidine-2,4-dione ring.

Reaction conditions may include the use of catalysts, specific temperatures, and pH adjustments to optimize yield and purity.

Industrial Production Methods

In industrial settings, large-scale production utilizes optimized reaction conditions, automated systems, and continuous flow reactors to ensure efficient and consistent synthesis of this compound. This involves stringent quality control measures to maintain the compound's efficacy and purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : This compound can undergo oxidation, particularly at the benzyloxy and pyrrolidin-3-yl sites.

  • Reduction: : Reduction reactions may target the imidazolidine-2,4-dione ring, altering its structure.

  • Substitution: : The benzyloxy group can be substituted with other functional groups, impacting the compound's reactivity and properties.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Lithium aluminium hydride, sodium borohydride.

  • Substituting agents: : Halogenated compounds, nucleophiles.

Major Products Formed

  • Oxidized derivatives: : Resulting from reactions at the benzyloxy and pyrrolidin-3-yl sites.

  • Reduced derivatives: : From reduction of the imidazolidine-2,4-dione ring.

  • Substituted derivatives: : With modified benzyloxy groups.

Scientific Research Applications

Chemistry

  • Synthesis of complex organic molecules: : This compound serves as a building block for more complex organic structures.

  • Study of reaction mechanisms: : Understanding its reactivity aids in the study of organic reaction mechanisms.

Biology

  • Biological assays: : Used in assays to study enzyme interactions and cellular processes.

  • Pharmacology: : Investigated for potential therapeutic effects in various diseases.

Medicine

  • Drug development: : Explored as a potential pharmaceutical agent due to its unique functional groups.

  • Diagnostic tools: : Utilized in the development of diagnostic assays and tools.

Industry

  • Polymer synthesis: : Its derivatives are used in the production of specialized polymers.

  • Catalysis: : Acts as a catalyst in certain industrial chemical reactions.

Mechanism of Action

The mechanism by which 3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione exerts its effects often involves interaction with specific molecular targets and pathways:

  • Binding to enzymes: : This compound can bind to certain enzymes, modulating their activity.

  • Pathway modulation: : Influences various biochemical pathways by altering the activity of key proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • **3-(1-(3-(Benzyloxy)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

  • **4-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

These similar compounds share structural motifs but differ in their functional groups or substitution patterns, leading to variations in their reactivity and applications.

Uniqueness

3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is unique due to its specific combination of functional groups, contributing to its diverse reactivity and wide range of applications across various fields.

So, what intrigues you most about this compound?

Properties

IUPAC Name

3-[1-[3-(4-methoxy-3-phenylmethoxyphenyl)propanoyl]pyrrolidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5/c1-31-20-9-7-17(13-21(20)32-16-18-5-3-2-4-6-18)8-10-22(28)26-12-11-19(15-26)27-23(29)14-25-24(27)30/h2-7,9,13,19H,8,10-12,14-16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFRWSGOXFHPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)N2CCC(C2)N3C(=O)CNC3=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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